2-chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide
CAS No.: 956201-60-8
Cat. No.: VC4187150
Molecular Formula: C14H16ClN3O
Molecular Weight: 277.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956201-60-8 |
|---|---|
| Molecular Formula | C14H16ClN3O |
| Molecular Weight | 277.75 |
| IUPAC Name | 2-chloro-N-(2-phenyl-5-propylpyrazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C14H16ClN3O/c1-2-6-11-9-13(16-14(19)10-15)18(17-11)12-7-4-3-5-8-12/h3-5,7-9H,2,6,10H2,1H3,(H,16,19) |
| Standard InChI Key | JFZBHJLHWLTYRN-UHFFFAOYSA-N |
| SMILES | CCCC1=NN(C(=C1)NC(=O)CCl)C2=CC=CC=C2 |
Introduction
Key Findings
2-Chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide (CAS: 956201-60-8) is a pyrazole-derived acetamide with a molecular weight of 277.75 g/mol. Preliminary studies highlight its potential anti-inflammatory and analgesic properties, likely mediated through P2X7 receptor modulation. While its synthetic route is well-established, detailed pharmacokinetic and toxicological profiles remain under investigation.
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrazole core substituted with:
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A phenyl group at position 1.
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A propyl chain at position 3.
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A 2-chloroacetamide moiety at position 5.
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₆ClN₃O | |
| SMILES | CCCc1cc(n(n1)c2ccccc2)NC(=O)CCl | |
| InChIKey | JFZBHJLHWLTYRN-UHFFFAOYSA-N | |
| IUPAC Name | 2-Chloro-N-(2-phenyl-5-propylpyrazol-3-yl)acetamide |
Physicochemical Characteristics
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point (pred.) | 470.8 ± 40.0 °C | |
| Density (pred.) | 1.2 ± 0.1 g/cm³ | |
| Solubility | Likely soluble in DMSO, DMF |
Biological Activity
Anti-Inflammatory and Analgesic Effects
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Mechanism: Modulates P2X7 receptors, critical in neuroinflammation.
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Comparative Data: Pyrazole derivatives (e.g., celecoxib) show COX-2 inhibition, but this compound’s selectivity remains unconfirmed .
| Hazard | Precautionary Measures | Source |
|---|---|---|
| Skin/Eye Irritation (H315, H319) | Use nitrile gloves, safety goggles | |
| Respiratory Irritation (H335) | Work in fume hood | |
| Carcinogenicity | Not classified by IARC/NTP |
Applications and Future Directions
Current Uses
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Medicinal Chemistry: Lead compound for anti-inflammatory drug development.
Research Priorities
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Mechanistic Studies: Elucidate P2X7 receptor interaction via molecular docking.
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Synthetic Optimization: Improve yield and scalability.
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Preclinical Trials: Evaluate bioavailability and toxicity in animal models.
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